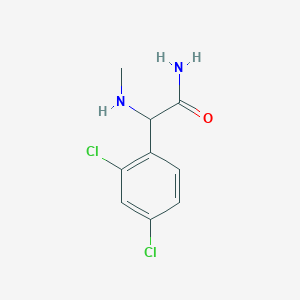
4-(4-Chlorophenyl)-1-methyl-6-methylsulfanyl-2-phenylindazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-1-methyl-6-methylsulfanyl-2-phenylindazol-3-one is a synthetic organic compound belonging to the indazole family This compound is characterized by its complex structure, which includes a chlorophenyl group, a methyl group, a methylsulfanyl group, and a phenyl group attached to an indazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1-methyl-6-methylsulfanyl-2-phenylindazol-3-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazones derived from substituted benzaldehydes and phenylhydrazines.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride.
Methylation: Methylation of the indazole nitrogen can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using methylthiol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-1-methyl-6-methylsulfanyl-2-phenylindazol-3-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, palladium on carbon with hydrogen gas.
Substitution: Amines, thiols, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
4-(4-Chlorophenyl)-1-methyl-6-methylsulfanyl-2-phenylindazol-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-1-methyl-6-methylsulfanyl-2-phenylindazol-3-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-1-methyl-2-phenylindazol-3-one: Lacks the methylsulfanyl group.
4-(4-Chlorophenyl)-1-methyl-6-methylsulfanylindazol-3-one: Lacks the phenyl group.
4-(4-Chlorophenyl)-2-phenylindazol-3-one: Lacks the methyl and methylsulfanyl groups.
Uniqueness
4-(4-Chlorophenyl)-1-methyl-6-methylsulfanyl-2-phenylindazol-3-one is unique due to the presence of both the methylsulfanyl and phenyl groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups may provide enhanced properties compared to similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C21H17ClN2OS |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1-methyl-6-methylsulfanyl-2-phenylindazol-3-one |
InChI |
InChI=1S/C21H17ClN2OS/c1-23-19-13-17(26-2)12-18(14-8-10-15(22)11-9-14)20(19)21(25)24(23)16-6-4-3-5-7-16/h3-13H,1-2H3 |
InChI Key |
MWKMZHSHEWMLJC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=CC(=C2C(=O)N1C3=CC=CC=C3)C4=CC=C(C=C4)Cl)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B12127613.png)
![4-(5,6-dimethyl-1H-benzimidazol-1-yl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12127619.png)
![6-imino-N-(2-methoxyethyl)-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12127625.png)
amine](/img/structure/B12127626.png)

![N-(5-chloro-2-methoxyphenyl)-2-{1-[(4-methylphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}acetamide](/img/structure/B12127636.png)

![4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B12127651.png)

![7-cyclopentyl-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12127659.png)
![(2Z)-2-(3,4-diethoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12127668.png)
![2-bromo-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12127676.png)
![(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12127683.png)
